(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one
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Overview
Description
(1R,6S,7R)-7-Nitrobicyclo[410]heptan-2-one is a bicyclic compound characterized by a nitro group attached to a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger-scale synthesis. The use of environmentally friendly catalysts and solvents is preferred to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
Scientific Research Applications
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the nitro group.
Norbornene Derivatives: Compounds with a similar bicyclic framework but different functional groups.
Uniqueness
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
919530-29-3 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(1R,6S,7R)-7-nitrobicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H9NO3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2/t4-,6-,7+/m0/s1 |
InChI Key |
YELGNZJJCHLKFY-JSKYLQRQSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@@H]2[N+](=O)[O-])C(=O)C1 |
Canonical SMILES |
C1CC2C(C2[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
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